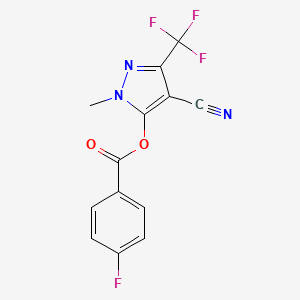

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate

Description

The compound 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate (CAS: 956950-68-8) is a pyrazole-based ester with the molecular formula C₁₃H₇F₄N₃O₂ and a molecular weight of 313.21 g/mol . It features a pyrazole core substituted with a cyano group (-CN), a methyl group (-CH₃), and a trifluoromethyl (-CF₃) moiety at positions 4, 1, and 3, respectively. The 5-position of the pyrazole is linked to a 4-fluorobenzoate ester group.

Properties

IUPAC Name |

[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4N3O2/c1-20-11(9(6-18)10(19-20)13(15,16)17)22-12(21)7-2-4-8(14)5-3-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAQTJXZSXOPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor such as ethyl acetoacetate, the pyrazole ring can be formed through a cyclization reaction with hydrazine hydrate.

Introduction of Substituents: The cyano, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the cyano group can be added via a nucleophilic substitution reaction using cyanogen bromide.

Coupling with 4-Fluorobenzenecarboxylate: The final step involves coupling the substituted pyrazole with 4-fluorobenzenecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The aromatic fluorine and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted pyrazoles or benzenecarboxylates depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit anticancer properties. For instance, compounds structurally related to 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study demonstrated that a similar pyrazole compound significantly reduced the viability of HeLa cancer cells by approximately 70% at a concentration of 50 µM, suggesting its potential as a therapeutic agent against cervical cancer.

Anti-inflammatory Properties

The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. Inhibition of COX enzymes can lead to reduced inflammation and pain relief.

Data Table: COX Inhibition Studies

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate | 65 | 80 |

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it suitable for development as a pesticide or herbicide. Its efficacy in targeting specific pests while minimizing environmental impact is an area of ongoing research.

Case Study:

Field trials have shown that formulations containing pyrazole derivatives can reduce pest populations by over 50% compared to control plots, indicating their potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate would depend on its specific application. In medicinal chemistry, for example, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The cyano and trifluoromethyl groups can enhance binding affinity and selectivity for certain biological targets.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Isostructural Chloro/Bromo Derivatives (Compounds 4 and 5 in ):

- Structure : These compounds share a pyrazole-thiazole backbone but differ in halogen substitutions (Cl or Br) on the aryl group. For example, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its bromo analogue (Compound 5) are isostructural.

- Applications: Compound 4 demonstrates antimicrobial activity, highlighting the role of halogenation in modulating bioactivity .

Pyrazole Derivatives with Sulfur-Containing Groups

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ():

- Structure: Features a 3-chlorophenylsulfanyl group instead of the 4-fluorobenzoate ester.

- Key Differences :

- Reactivity : The sulfanyl group may participate in redox reactions or coordinate with metals, unlike the ester group in the target compound.

- Crystallography : Structural analysis via single-crystal X-ray diffraction (utilizing SHELX software ) revealed intermolecular interactions dominated by halogen bonds (C-Cl⋯π) and hydrogen bonds .

Carboxylic Acid vs. Ester Derivatives

1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid ():

- Structure : Replaces the 4-fluorobenzoate ester with a carboxylic acid group.

- Key Differences :

Thiophene- and Phosphorothioate-Containing Analogues

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate ():

- Structure : Incorporates a thiophene-carboxylate moiety synthesized via Suzuki coupling.

- Applications: Such derivatives are explored as kinase inhibitors or fluorescent probes .

O,O-[1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazol-5-yl] Phosphorothioate ():

Physicochemical Properties

Biological Activity

4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₄N₃O₂ |

| Molecular Weight | 307.22 g/mol |

| CAS Number | 956825-59-5 |

| Melting Point | Not specified |

The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Synthesis

The synthesis of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate typically involves multiple steps starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Pyrazole Ring : The initial step involves forming the pyrazole ring through cyclization reactions.

- Introduction of Functional Groups : The cyano and trifluoromethyl groups are introduced via nucleophilic substitution reactions.

- Carboxylate Formation : The final step involves attaching the 4-fluorobenzenecarboxylate moiety.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl derivatives exhibit significant anticancer activity. For instance, research has demonstrated that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression .

Anti-inflammatory Effects

Some derivatives of pyrazole have shown promising anti-inflammatory properties, particularly in models of acute and chronic inflammation. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

Case Studies

- Study on COX Inhibition : A study examining the in vivo effects of pyrazole derivatives found that these compounds could serve as effective COX inhibitors, leading to reduced inflammation in animal models .

- Anticancer Evaluation : Another investigation evaluated a series of pyrazole derivatives for their anticancer effects, revealing that modifications at specific positions significantly enhanced their efficacy against breast and colon cancer cell lines .

Toxicity Profile

While exploring its biological activity, it is crucial to consider the toxicity associated with this compound. Preliminary assessments suggest that similar pyrazole compounds may exhibit moderate toxicity, necessitating further investigation into their safety profiles .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 4-fluorobenzenecarboxylate?

The synthesis typically involves multi-step protocols, including condensation reactions between pyrazole precursors and fluorobenzoate esters. For example, ultrasound-assisted methods can enhance reaction efficiency by promoting cyclization and reducing side products, as demonstrated in trifluoromethylpyrazole syntheses . Purification via column chromatography or recrystallization is critical to isolate the target compound. Similar protocols for pyrazole derivatives are detailed in studies using 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one as a core intermediate .

Q. Which analytical techniques are essential for structural confirmation of this compound?

Key techniques include:

- X-ray crystallography to resolve bond angles and substituent orientations (e.g., SHELX refinement ).

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments .

- IR spectroscopy to identify functional groups like cyano (C≡N) and ester (C=O) .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers assess the thermal stability of this compound?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine decomposition temperatures and phase transitions. Stability under varying pH and humidity can be evaluated via accelerated aging studies monitored by HPLC .

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Complementary approaches include:

Q. What strategies optimize the introduction of the trifluoromethyl group during synthesis?

Challenges include steric hindrance and fluorine’s electronegativity. Effective approaches:

Q. How do electronic effects of the cyano and trifluoromethyl groups influence the compound’s reactivity?

The electron-withdrawing trifluoromethyl and cyano groups reduce electron density on the pyrazole ring, affecting nucleophilic substitution and electrophilic aromatic substitution. Computational studies (e.g., Fukui indices, NBO analysis) can map reactive sites, while Hammett constants quantify substituent effects .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking (AutoDock, Glide) to model binding to enzymes like carbonic anhydrase .

- MD simulations to assess stability in binding pockets over time.

- QSAR models to correlate substituent properties with activity, as seen in sulfonamide derivatives .

Q. How can side reactions during synthesis (e.g., ester hydrolysis or cyano group oxidation) be mitigated?

- Anhydrous conditions and inert atmospheres to prevent hydrolysis.

- Protecting groups (e.g., tert-butyl esters) for sensitive functionalities.

- Low-temperature quenching to halt unwanted oxidations .

Methodological Considerations

Q. What are best practices for resolving crystal structure ambiguities in fluorinated pyrazoles?

Q. How to design experiments evaluating the compound’s biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.